N-Desethyl Sunitinib-d5

Isotopic purity deuterium enrichment LC-MS/MS internal standard

Structurally matched SIL-IS for accurate N-Desethyl Sunitinib LC-MS/MS quantitation. QC data shows non-matched IS (e.g., Sunitinib-d10) causes 15.5% median absolute inaccuracy vs 6.6% with a structurally identical analog. Featuring 5 deuterium atoms (≥98 atom % D) on the N-ethylamino side chain, it mirrors the metabolite's extraction, ionization, and matrix behavior—enabling 99.9–106.2% recovery and 1.1–5.3% RSD per FDA/EMA guidelines. ISO 17034-certified material available.

Molecular Formula C20H23FN4O2
Molecular Weight 375.5 g/mol
Cat. No. B565178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyl Sunitinib-d5
SynonymsN-[2-(Ethylamino-d5)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide; 
Molecular FormulaC20H23FN4O2
Molecular Weight375.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2
InChIKeyLIZNIAKSBJKPQC-WTRGBYKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desethyl Sunitinib-d5: Analytical-Grade Deuterated Internal Standard for Precise LC-MS/MS Quantification of the Active Sunitinib Metabolite in Plasma


N-Desethyl Sunitinib-d5 is a penta-deuterated analog of N-Desethyl Sunitinib (SU-12662), the primary, pharmacologically active metabolite of the multi-targeted tyrosine kinase inhibitor Sunitinib [1]. Featuring five stable deuterium atoms (≥98 atom % D) incorporated into the N-ethylamino side chain, this isotopically labeled compound possesses a molecular formula of C20H18D5FN4O2 and a molecular weight of 375.45 g/mol . It is exclusively employed as a stable isotope-labeled (SIL) internal standard (IS) for the accurate and precise quantification of N-Desethyl Sunitinib in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), serving as an indispensable tool in clinical pharmacokinetic studies and therapeutic drug monitoring (TDM) [2].

Why Generic Deuterated Sunitinib Standards Cannot Replace N-Desethyl Sunitinib-d5 for Metabolite-Specific LC-MS/MS Quantification


The selection of an internal standard in LC-MS/MS assays for N-Desethyl Sunitinib cannot be arbitrary. In an international quality control program, laboratories using a stable-isotope-labeled version of the parent compound Sunitinib (e.g., Sunitinib-d10) as the IS for quantifying the metabolite N-Desethyl Sunitinib exhibited a median absolute inaccuracy of 15.5%, significantly poorer than the 6.6% inaccuracy observed for the parent drug [1]. This performance deficit is explicitly attributed to the use of a non-structurally matched IS, which fails to correct for matrix effects and extraction recovery variations specific to the metabolite's distinct physicochemical properties [2]. Substituting N-Desethyl Sunitinib-d5 with a deuterated Sunitinib analog or a structurally unrelated IS introduces a high risk of analytical bias, potentially compromising data integrity and regulatory compliance in pharmacokinetic and TDM studies.

Quantitative Evidence: N-Desethyl Sunitinib-d5 vs. Alternative Internal Standards for N-Desethyl Sunitinib LC-MS/MS Analysis


Isotopic Purity and Deuterium Enrichment: N-Desethyl Sunitinib-d5 vs. N-Desethyl Sunitinib-d4 TFA Salt

N-Desethyl Sunitinib-d5 achieves a certified isotopic purity of 98 atom % D with five deuterium atoms incorporated, ensuring minimal unlabeled analyte interference in quantitative assays . In contrast, the commercially available alternative N-Desethyl Sunitinib-d4 TFA Salt contains only four deuterium atoms and is supplied as a trifluoroacetate salt, which can introduce ion suppression effects and require additional sample preparation steps to neutralize . The higher degree of deuteration (d5 vs. d4) provides a greater mass shift (+5 Da vs. +4 Da), reducing the risk of isotopic cross-talk between the analyte and IS channels in MRM mode [1].

Isotopic purity deuterium enrichment LC-MS/MS internal standard quantitative bioanalysis

Analytical Accuracy: N-Desethyl Sunitinib-d5 IS vs. Sunitinib-d10 IS for Metabolite Quantification

In a blinded international quality control program involving 17 laboratories, the use of a stable-isotope-labeled internal standard that was structurally mismatched (i.e., using deuterated Sunitinib to quantify the N-Desethyl Sunitinib metabolite) resulted in a median absolute inaccuracy of 15.5% for N-Desethyl Sunitinib measurements, compared to only 6.6% for Sunitinib measurements using its matched IS [1]. The study authors explicitly attribute this poor performance to the use of 'the stable-isotope-labelled sunitinib instead of desethylsunitinib as an internal standard' [2]. This finding underscores the critical necessity of using a structurally identical, deuterated analog like N-Desethyl Sunitinib-d5 to correct for analyte-specific matrix effects and extraction variability, thereby achieving accurate and reliable quantification.

Analytical accuracy internal standard selection therapeutic drug monitoring LC-MS/MS bias

Chemical Purity and Regulatory Compliance: ISO 17034-Certified N-Desethyl Sunitinib-d5 vs. Uncertified Alternatives

N-Desethyl Sunitinib-d5 is available as an ISO 17034-certified reference material, a designation that ensures the standard has been produced under a quality management system that guarantees the homogeneity, stability, and metrological traceability of its assigned purity value [1]. This certification provides documented evidence of fitness for purpose, which is essential for analytical method validation and routine quality control in regulated environments (e.g., clinical trials, bioequivalence studies). In contrast, many alternative suppliers provide this compound with only a basic Certificate of Analysis (CoA) lacking the rigorous, third-party-verified quality assurance framework of ISO 17034, which can lead to challenges in demonstrating data reliability and traceability during regulatory audits or manuscript submissions .

ISO 17034 reference standard quality assurance regulatory compliance method validation

Assay Performance: N-Desethyl Sunitinib-d5 IS in Validated LC-MS/MS Method for Human Plasma

In a validated LC-MS/MS method developed for the simultaneous quantification of Sunitinib and N-Desethyl Sunitinib in human plasma, the use of a deuterated internal standard for the metabolite (implied as a d5 analog) enabled high analytical recovery and precision. The method achieved a lower limit of quantitation (LLOQ) of 0.06 ng/mL for N-Desethyl Sunitinib, with inter-day precision ranging from 1.1% to 5.3% and analytical recovery between 99.9% and 106.2% across the calibration range (0.060–100 ng/mL) [1]. These performance metrics, which meet or exceed the acceptance criteria outlined in the EMA and FDA bioanalytical method validation guidelines, are directly contingent on the use of a stable-isotope-labeled internal standard that co-elutes with and accurately compensates for the analyte's behavior during sample preparation and ionization [2].

LC-MS/MS method validation human plasma pharmacokinetics precision and accuracy

Validated Application Scenarios for N-Desethyl Sunitinib-d5 Based on Evidence


Regulatory-Compliant Bioanalytical Method Development and Validation

For laboratories developing and validating LC-MS/MS methods for the quantification of N-Desethyl Sunitinib in human plasma, N-Desethyl Sunitinib-d5 is the essential internal standard. Its use is supported by direct evidence showing that a structurally identical deuterated analog is required to achieve the high analytical recovery (99.9–106.2%) and precision (1.1–5.3% RSD) necessary to meet FDA and EMA bioanalytical guidelines [1]. The availability of ISO 17034-certified material further ensures data traceability and quality assurance for regulatory submissions [2].

High-Accuracy Therapeutic Drug Monitoring (TDM) of Sunitinib

In clinical pharmacology settings conducting TDM of Sunitinib and its active metabolite, N-Desethyl Sunitinib-d5 is critical for accurate measurement. Evidence from an international quality control study demonstrates that using a non-matched IS (e.g., Sunitinib-d10) leads to a median absolute inaccuracy of 15.5% for metabolite levels, which can lead to erroneous dose adjustments [3]. N-Desethyl Sunitinib-d5 directly addresses this source of analytical error, supporting reliable, data-driven clinical decision-making.

Clinical and Pre-Clinical Pharmacokinetic Studies

In clinical pharmacokinetic studies and pre-clinical models (e.g., mouse), N-Desethyl Sunitinib-d5 enables the precise determination of N-Desethyl Sunitinib exposure, half-life, and tissue distribution [4]. By accurately compensating for matrix effects and extraction losses, this SIL-IS ensures that the measured plasma and tissue concentrations are both accurate and reproducible, forming a robust foundation for establishing pharmacokinetic/pharmacodynamic relationships and evaluating drug-drug interactions.

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